molecular formula C5H9N5O2 B3021741 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide CAS No. 1228070-89-0

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B3021741
CAS No.: 1228070-89-0
M. Wt: 171.16 g/mol
InChI Key: GMAOXGYMUZIHOQ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring

Scientific Research Applications

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-aminoethyl)-1,2,5-thiadiazole-3-carboxamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    4-Amino-N-(2-aminoethyl)-1,2,5-triazole-3-carboxamide: Contains a triazole ring, offering different chemical properties.

Uniqueness

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of both amino and carboxamide groups allows for diverse chemical modifications and interactions.

Properties

IUPAC Name

4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAOXGYMUZIHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C1=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336846
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329922-36-3
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329922-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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